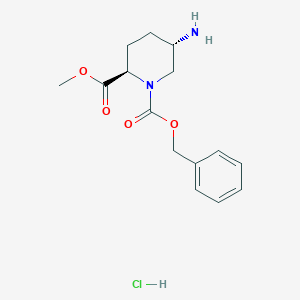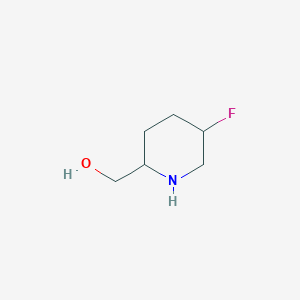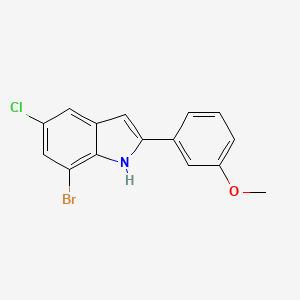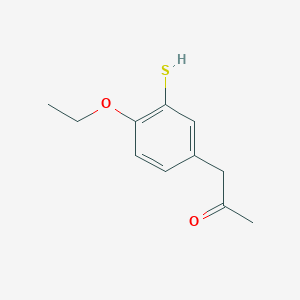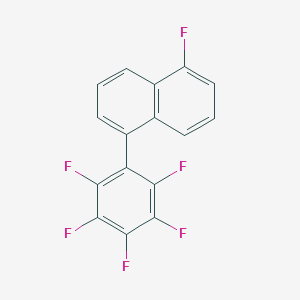
1-Fluoro-5-(perfluorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-(perfluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position of the naphthalene ring and a perfluorophenyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(perfluorophenyl)naphthalene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the perfluorophenyl group onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The perfluorophenyl group can be introduced through a coupling reaction using a suitable perfluorophenyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-5-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the perfluorophenyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nature of the substituent.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Dihydro derivatives of naphthalene.
Applications De Recherche Scientifique
1-Fluoro-5-(perfluorophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 1-Fluoro-5-(perfluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The fluorine atom and the perfluorophenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Fluoronaphthalene: Similar in structure but lacks the perfluorophenyl group.
1-Bromonaphthalene: Contains a bromine atom instead of a fluorine atom.
1-Chloronaphthalene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 1-Fluoro-5-(perfluorophenyl)naphthalene is unique due to the presence of both the fluorine atom and the perfluorophenyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Propriétés
Formule moléculaire |
C16H6F6 |
|---|---|
Poids moléculaire |
312.21 g/mol |
Nom IUPAC |
1-fluoro-5-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-10-6-2-3-7-8(10)4-1-5-9(7)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |
Clé InChI |
IYNODPGTYIERAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




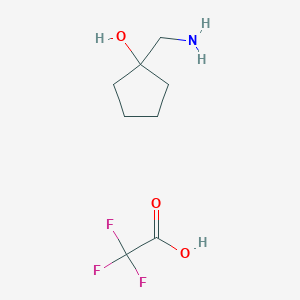
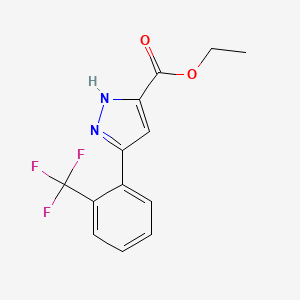

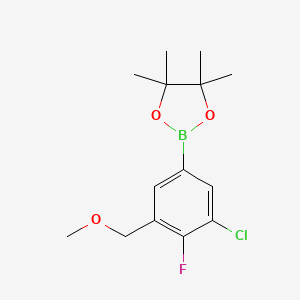
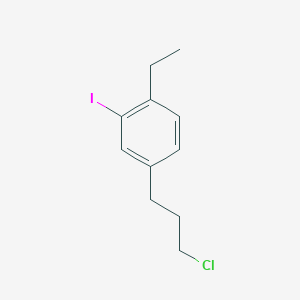
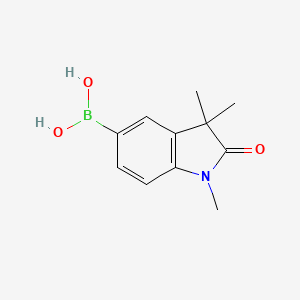
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
